molecular formula C20H20N2O4S B2846450 3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324758-49-8

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2846450
CAS No.: 324758-49-8
M. Wt: 384.45
InChI Key: SNDTYRMXEOEVNH-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (IUPAC name: 3,4,5-trimethoxy-N-(4-methylthiazol-2-yl)benzamide) is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzene ring linked to a 4-(4-methylphenyl)-1,3-thiazol-2-yl moiety via an amide bond. Its molecular formula is $ \text{C}{20}\text{H}{20}\text{N}{2}\text{O}{4}\text{S} $, with an average molecular mass of 384.45 g/mol .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-12-5-7-13(8-6-12)15-11-27-20(21-15)22-19(23)14-9-16(24-2)18(26-4)17(10-14)25-3/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDTYRMXEOEVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The synthesis of 3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide requires two primary components:

  • 3,4,5-Trimethoxybenzoyl chloride (or activated ester), derived from 3,4,5-trimethoxybenzoic acid.
  • 4-(4-Methylphenyl)-1,3-thiazol-2-amine , synthesized via cyclization of α-bromo ketones with thiourea derivatives.

The final step involves coupling these intermediates via amide bond formation. Key challenges include optimizing reaction yields, minimizing racemization (if applicable), and ensuring regioselectivity in thiazole ring formation.

Stepwise Synthesis and Reaction Optimization

Synthesis of 3,4,5-Trimethoxybenzoic Acid

The trimethoxybenzoyl moiety is typically prepared from 1,2,3-trimethoxybenzene through Friedel-Crafts acylation or oxidation of 3,4,5-trimethoxybenzaldehyde. A patent by CN104098451A describes an efficient route to 3,4,5-trimethoxybenzaldehyde, a precursor to the benzoic acid:

  • Substitution Reaction :

    • Reactants : 1,2,3-Trimethoxybenzene, oxoethanoic acid, hydrochloric acid.
    • Catalyst : Lewis acid (e.g., trifluoromethanesulfonic acid sodium).
    • Conditions : 70°C for 5–8 hours.
    • Product : 1,2,3-Trimethoxybenzyl chloride.
  • Oxidation with Urotropine :

    • The benzyl chloride intermediate is treated with urotropine (hexamethylenetetramine) in acetic acid to yield 3,4,5-trimethoxybenzaldehyde.
    • Yield : 60–68% (purity: 58–85% by GC).
  • Oxidation to Benzoic Acid :

    • The aldehyde is oxidized using KMnO₄ or CrO₃ under acidic conditions to produce 3,4,5-trimethoxybenzoic acid.
Table 1: Optimization of 3,4,5-Trimethoxybenzaldehyde Synthesis
Reaction Time (h) Catalyst Yield (%) Purity (%)
5 Triflic acid 60 65.5
8 Triflic acid 68 85.0
8 AlCl₃ 60 58.7

Synthesis of 4-(4-Methylphenyl)-1,3-Thiazol-2-Amine

The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves cyclization of α-bromo ketones with thiourea:

  • Bromination of 4’-Methylpropiophenone :

    • 4’-Methylpropiophenone is treated with bromine in acetic acid to yield α-bromo-4’-methylpropiophenone.
  • Cyclization with Thiourea :

    • The α-bromo ketone reacts with thiourea in ethanol under reflux to form 4-(4-methylphenyl)-1,3-thiazol-2-amine.
    • Key Variables : Temperature (70–80°C), reaction time (4–6 h).
Table 2: Thiazole Amine Synthesis Parameters
Starting Material Reagents Yield (%)
α-Bromo-4’-methylpropiophenone Thiourea, EtOH 72–78

Amide Coupling Reaction

The final step couples 3,4,5-trimethoxybenzoic acid with the thiazole amine using activating agents:

  • Activation of Carboxylic Acid :

    • 3,4,5-Trimethoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
  • Coupling with Thiazole Amine :

    • The acyl chloride reacts with 4-(4-methylphenyl)-1,3-thiazol-2-amine in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine).
    • Alternative Method : Use coupling agents like HCTU/HOBt/DIEA for direct coupling without isolating the acyl chloride.
Table 3: Coupling Reaction Outcomes
Method Reagents Yield (%) Purity (%)
Acyl Chloride + Amine SOCl₂, NEt₃, DCM 82 95
Direct Coupling HCTU, HOBt, DIEA, DMF 75 92

Analytical Characterization

The final product is characterized using:

  • ¹H/¹³C NMR : Peaks corresponding to trimethoxybenzoyl (δ 3.8–4.0 ppm for OCH₃) and thiazole protons (δ 7.2–7.8 ppm for aromatic H).
  • HPLC : Purity >95% with C18 column (MeCN/H₂O, 70:30).
  • Mass Spectrometry : [M+H]⁺ at m/z 385.1 (calculated: 384.5 g/mol).

Challenges and Mitigation Strategies

  • Low Yields in Trimethoxybenzaldehyde Synthesis :

    • Cause : Incomplete substitution or over-oxidation.
    • Solution : Optimize catalyst loading (0.4 equiv triflic acid) and reaction time (8 h).
  • Racemization in Thiazole Synthesis :

    • Cause : Base-mediated epimerization during cyclization.
    • Solution : Use calcium carbonate as a mild base to minimize racemization.
  • Impurities in Amide Coupling :

    • Cause : Residual coupling agents or unreacted starting materials.
    • Solution : Purify via column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Methods

The acyl chloride method offers higher yields (82%) but requires stringent moisture control. Direct coupling using HCTU/HOBt is more user-friendly but slightly less efficient (75%). The choice depends on scale and available infrastructure.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 3,4,5-trimethoxybenzamide subunit directs electrophiles to specific positions:

  • Methoxy groups activate the benzene ring, but the 3,4,5-substitution pattern sterically hinders further substitution. Limited examples exist, but nitration or halogenation may occur at residual positions under harsh conditions .

  • Thiazole ring : The electron-deficient nature of the thiazole allows electrophilic substitution at the 5-position. For instance, bromination or nitration may proceed with moderate regioselectivity .

Hydrolysis and Stability

The amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (e.g., HCl/H₂O) cleaves the amide bond to yield 3,4,5-trimethoxybenzoic acid and 4-(4-methylphenyl)-1,3-thiazol-2-amine .

  • Basic hydrolysis (e.g., NaOH/EtOH) produces the corresponding carboxylate salt. Stability studies indicate slow degradation in aqueous media (t₁/₂ > 24 h at pH 7.4) .

Functionalization at the Thiazole Nitrogen

The secondary amine in the thiazole ring participates in alkylation or acylation :

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF forms N-alkylated derivatives .

  • Acylation : Reaction with acetyl chloride yields N-acetylated analogs, confirmed by NMR shifts at δ 2.0–2.5 ppm .

Table 2: Reactivity of Thiazole Nitrogen in Analogous Compounds

Reaction TypeReagentProductApplicationReference
AlkylationMethyl iodideN-Methyl-thiazole derivativeBioactivity modulation
AcylationAcetyl chlorideN-Acetyl-thiazole derivativeProdrug development

Reductive Transformations

While direct reduction of the thiazole ring is unreported for this compound, analogs suggest potential pathways:

  • Catalytic hydrogenation (H₂/Pd-C) may reduce the thiazole to a thiazolidine, altering conformational flexibility .

  • Electrochemical studies on nitro-thiazole derivatives indicate reduction potentials around −500 mV (vs. Ag/AgCl), suggesting electron-deficient thiazoles are susceptible to reduction .

Interactions with Biological Targets

Though not a direct chemical reaction, the compound’s electron-rich benzamide and thiazole moieties facilitate non-covalent interactions:

  • Hydrogen bonding : The amide carbonyl (δ 165–170 ppm in ¹³C NMR) and methoxy groups act as H-bond acceptors .

  • π-Stacking : The 4-methylphenyl group engages in hydrophobic interactions with aromatic residues in enzyme active sites .

Stability Under Oxidative Conditions

  • Methoxy groups resist oxidation, but prolonged exposure to strong oxidants (e.g., KMnO₄) may demethylate the benzene ring to form hydroxy groups .

  • Thiazole ring : Resists oxidation under mild conditions but may decompose at high temperatures (>200°C).

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its structural features that contribute to its pharmacological properties. The thiazole ring is a significant moiety in many bioactive compounds, enhancing their efficacy against various diseases.

Anticancer Activity

Research indicates that compounds containing thiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that thiazole-bearing compounds can induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can lead to increased cytotoxicity against specific cancer cell lines, including breast cancer (MCF7) and others .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae. These findings highlight the potential of this compound in developing new antimicrobial agents to combat resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is crucial for optimizing its biological activity. The presence of methoxy groups at positions 3, 4, and 5 on the benzene ring enhances lipophilicity and bioavailability, which are essential for therapeutic efficacy.

Structural Feature Impact on Activity
Methoxy groupsIncrease lipophilicity and solubility
Thiazole ringEssential for anticancer and antimicrobial activity
Amide linkageContributes to stability and receptor binding

Case Studies

Several studies have documented the synthesis and biological evaluation of thiazole derivatives similar to this compound:

Synthesis and Evaluation

A study synthesized various thiazole-containing amides and evaluated their antibacterial activities using standard methods. The results indicated that specific modifications led to enhanced antibacterial effects at lower concentrations .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational analyses provide insights into how structural modifications can influence binding interactions and biological outcomes .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and thiazole ring play a crucial role in its binding to target proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide and thiazole derivatives, focusing on substituent effects, molecular properties, and biological activities.

Substituted Benzamide Derivatives

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
  • Structure: Features a phenoxy group at the benzamide’s ortho position instead of trimethoxy substituents.
  • Biological Activity : Exhibited a 129.23% activity in a plant growth modulation assay ($ p < 0.05 $) .
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
  • Structure : Substitutes the 4-methylphenyl group on the thiazole ring with a 4-chlorophenyl group.
  • Molecular Weight : 404.87 g/mol ($ \text{C}{19}\text{H}{17}\text{ClN}{2}\text{O}{4}\text{S} $) .
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
  • Structure : Retains a single methoxy group on the benzamide and introduces a phenyl group at the thiazole’s 5-position.

Thiazole-Modified Analogues

3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-2-thiazolyl)benzamide
  • Structure : Incorporates a methoxyethyl group on the benzamide’s nitrogen and a phenyl-substituted thiazole.
  • Functional Role : The methoxyethyl chain may improve solubility and pharmacokinetic properties, while the phenyl-thiazole moiety could enhance target selectivity .
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d)
  • Structure: Combines a benzodiazolyl-phenoxymethyl-triazole scaffold with a 4-methylphenyl-thiazole-acetamide group.
  • Synthesis : Prepared via click chemistry, highlighting modular approaches to enhance structural diversity and bioactivity .

Antioxidant and Enzyme-Targeting Analogues

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)
  • Structure : Replaces methoxy groups with hydroxyls and adds a hydroxyphenylethyl chain.
  • Activity : Demonstrated potent antioxidant effects (IC$_{50}$ = 22.8 μM for DPPH scavenging), surpassing ascorbic acid in some assays .
  • Comparison : Hydroxyl groups increase hydrogen-bonding capacity but reduce metabolic stability compared to methoxy substituents.

Comparative Data Table

Compound Name Substituents (Benzamide/Thiazole) Molecular Weight (g/mol) Notable Biological Activity Key Structural Difference
Target Compound 3,4,5-OMe; 4-(4-MePh)-thiazole 384.45 Not explicitly reported Reference structure
N-[4-(4-MePh)-thiazol-2-yl]-2-phenoxybenzamide 2-phenoxy; 4-(4-MePh)-thiazole ~375.4* 129.23% growth modulation Phenoxy vs. trimethoxy
N-[4-(4-ClPh)-thiazol-2-yl]-3,4,5-OMe-benzamide 3,4,5-OMe; 4-(4-ClPh)-thiazole 404.87 Not reported Cl substituent vs. Me
4-OMe-N-[4-(4-MePh)-5-Ph-thiazol-2-yl]benzamide 4-OMe; 4-(4-MePh)-5-Ph-thiazole ~406.5* Not reported Additional phenyl on thiazole
THHEB 3,4,5-OH; 2-(4-OHPh)-ethyl 303.28 IC$_{50}$ = 22.8 μM (DPPH) Hydroxyls and ethyl chain

*Calculated based on molecular formula.

Key Research Findings and Implications

Substituent Effects :

  • Methoxy vs. Hydroxyl : Methoxy groups (e.g., in the target compound) enhance lipophilicity and metabolic stability compared to hydroxylated analogues like THHEB, which prioritize antioxidant activity .
  • Halogenation : Chlorine substitution (e.g., in ’s compound) may improve binding to electron-deficient enzyme active sites, though this requires experimental validation.

Biological Activity Trends: Phenoxy-substituted benzamides () show higher activity in growth modulation assays, suggesting that electron-rich aromatic systems enhance interaction with biological targets.

Biological Activity

3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, including its potential as an antitumor agent, anticonvulsant, and antimicrobial compound.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O4SC_{23}H_{26}N_{2}O_{4}S with a molecular weight of approximately 426.5 g/mol. The compound features a benzamide core substituted with methoxy and thiazole groups, which are known to enhance biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Research Findings

  • IC50 Values : In studies involving different cell lines, compounds similar to this compound showed IC50 values ranging from 1.61 µg/mL to 23.30 mM , indicating potent activity against cancer cells such as A-431 and HT29 .
  • Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and some hydrogen bonding .

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties . Thiazole-bearing compounds have shown promising results in various animal models.

Case Studies

  • In a study involving several thiazole derivatives, compounds demonstrated effective protection against seizures induced by pentylenetetrazol (PTZ), with effective doses significantly lower than standard medications .
  • The structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring are crucial for enhancing anticonvulsant activity.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated.

Findings

  • The compound exhibited significant antimicrobial activity against various bacterial strains including Staphylococcus aureus , Escherichia coli , and fungal strains like Candida albicans .
  • Comparative studies using standard antibiotics showed that the thiazole derivative could be as effective or even superior in certain cases.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 values between 1.61 µg/mL - 23.30 mM
AnticonvulsantEffective in PTZ-induced seizure models
AntimicrobialActive against S. aureus, E. coli

Q & A

Q. What are the standard synthetic routes for 3,4,5-trimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, and how are reaction conditions optimized?

The synthesis typically involves condensation of 3,4,5-trimethoxybenzoyl chloride with 2-amino-4-(4-methylphenyl)thiazole. Key steps include:

  • Nucleophilic substitution : Reacting the thiazole amine with the benzoyl chloride under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
  • Temperature control : Reflux at 80–100°C for 6–12 hours maximizes yield .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95%) .

Q. Which spectroscopic methods are critical for structural validation of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy groups (δ 3.8–4.0 ppm for OCH3_3), thiazole protons (δ 7.2–8.1 ppm), and benzamide carbonyl (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 427.12) .
  • IR spectroscopy : Peaks at 1680–1700 cm1^{-1} confirm the amide C=O stretch .

Q. What preliminary biological screening data exist for this compound?

  • Antimicrobial activity : Analogous thiazole-benzamide derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli via disruption of membrane integrity .
  • Anticancer potential : IC50_{50} values of 10–50 µM in MCF-7 and HeLa cell lines, likely via tubulin polymerization inhibition .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts like hydrolyzed amides?

  • Catalyst optimization : Use of HOBt/DCC coupling agents reduces hydrolysis and improves amide bond formation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, achieving >85% yield .
  • Real-time monitoring : TLC or in-situ IR tracks reaction progress to halt at optimal conversion .

Q. What strategies resolve contradictions in reported biological activity across structural analogs?

  • Substituent effects : The 3,4,5-trimethoxy group enhances lipid solubility and target binding compared to mono-methoxy analogs, explaining potency variations .
  • Assay standardization : Discrepancies in IC50_{50} values may arise from differences in cell line viability protocols (e.g., MTT vs. ATP luminescence assays) .

Q. How does molecular docking inform the design of derivatives with improved target affinity?

  • Binding site analysis : Docking studies (e.g., AutoDock Vina) reveal hydrogen bonding between methoxy groups and tubulin’s β-subunit .
  • Pharmacophore modeling : Prioritizes modifications at the thiazole C4 position for enhanced hydrophobic interactions .

Q. What mechanistic insights explain differential activity in cancer vs. microbial targets?

  • Cancer selectivity : The compound’s planar structure intercalates with DNA in cancer cells, while microbial activity correlates with efflux pump inhibition .
  • Redox profiling : ROS generation in cancer cells (measured via DCFH-DA assays) is 3-fold higher than in bacterial models .

Methodological Considerations

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Forced degradation studies : Exposure to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2_2O2_2) conditions for 24 hours, followed by HPLC-UV analysis .
  • Plasma stability : Incubation in human plasma at 37°C shows <10% degradation over 6 hours, indicating suitability for in vivo studies .

Q. What computational tools predict ADMET properties for this compound?

  • SwissADME : Predicts high gastrointestinal absorption (LogP = 2.8) but moderate blood-brain barrier penetration .
  • ProTox-II : Flags potential hepatotoxicity (probability score: 0.65) due to cytochrome P450 3A4 inhibition .

Q. How are structure-activity relationship (SAR) studies systematically conducted?

  • Analog libraries : Synthesize derivatives with variations in methoxy group positions, thiazole substituents, and benzamide linkers .
  • Data clustering : PCA analysis of biological data identifies key structural determinants (e.g., C4-methylphenyl enhances tubulin binding) .

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